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molecular formula C8H4O2S B019949 Benzo[b]thiophene-2,3-dione CAS No. 493-57-2

Benzo[b]thiophene-2,3-dione

Cat. No. B019949
M. Wt: 164.18 g/mol
InChI Key: MHESOLAAORBNPM-UHFFFAOYSA-N
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Patent
US08288435B2

Procedure details

A solution of oxalyl chloride (73.1 mmol) in ether (14 mL) is added to a solution of thiophenol (45.4 mmol) in ether (20 mL). The mixture is heated to reflux for 90 min, cooled to RT and concentrated in vacuo. The residue is dissolved in DCM (85 mL), cooled to 0° C. and treated portionwise with aluminum chloride (54.5 mmol). The mixture is heated to reflux for 30 min, cooled to RT and poured with stirring into ice-water. The layers are separated and the organic layer is washed with aqueous NaHCO3 solution, water and brine. After drying over MgSO4 the solvents are removed in vacuo and the residue is purified by flash chromatography (gradient: EtOAc/heptane 1/9 to 1/1) to give the desired product. 1H-NMR (CDCl3): δ=7.37 (t, J=7.62 Hz, 1H); 7.42 (d, J=7.62 Hz, 1H); 7.68 (t, J=7.62 Hz, 1H); 7.82 (d, J=7.62 Hz, 1H).
Quantity
73.1 mmol
Type
reactant
Reaction Step One
Quantity
45.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
54.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CCOCC>[S:13]1[C:2](=[O:3])[C:1](=[O:5])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]1=2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
73.1 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
45.4 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
14 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
54.5 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 min
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in DCM (85 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with aqueous NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 the solvents
CUSTOM
Type
CUSTOM
Details
are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (gradient: EtOAc/heptane 1/9 to 1/1)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C(C1=O)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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